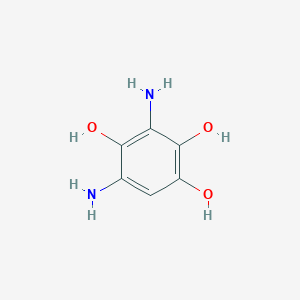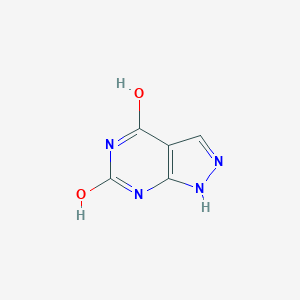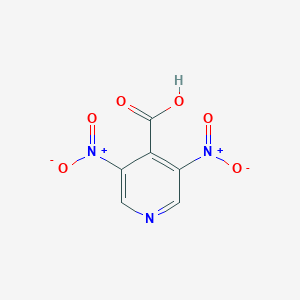![molecular formula C13H9ClN2 B062877 6-Chloro-2-phenylimidazo[1,2-a]pyridine CAS No. 168837-18-1](/img/structure/B62877.png)
6-Chloro-2-phenylimidazo[1,2-a]pyridine
Vue d'ensemble
Description
6-Chloro-2-phenylimidazo[1,2-a]pyridine is a chemical compound with the CAS Number: 168837-18-1 . It has a molecular weight of 228.68 . The compound is typically a white to yellow powder or crystals .
Synthesis Analysis
The synthesis of imidazo[1,2-a]pyridines, which includes 6-Chloro-2-phenylimidazo[1,2-a]pyridine, has been achieved through various strategies such as condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions . A solvent- and catalyst-free method for the synthesis of a series of imidazo[1,2-a]pyridines in good to excellent yields by the condensation of 2-aminopyridines with α-bromoketones under microwave irradiation has also been developed .
Molecular Structure Analysis
The InChI code for 6-Chloro-2-phenylimidazo[1,2-a]pyridine is 1S/C13H9ClN2/c14-11-6-7-13-15-12 (9-16 (13)8-11)10-4-2-1-3-5-10/h1-9H . The InChI key is ROYBUECMVNTZLP-UHFFFAOYSA-N .
Chemical Reactions Analysis
The synthesis of imidazo[1,2-a]pyridines, including 6-Chloro-2-phenylimidazo[1,2-a]pyridine, typically involves a condensation reaction of an α-bromocarbonyl compound with 2-aminopyridine derivatives .
Physical And Chemical Properties Analysis
6-Chloro-2-phenylimidazo[1,2-a]pyridine is a white to yellow powder or crystals . It has a molecular weight of 228.68 . The compound is typically stored at room temperature .
Applications De Recherche Scientifique
Synthesis of 2-Phenylimidazo[1,2-a]pyridines
The compound is used in the one-pot synthesis of 2-phenylimidazo[1,2-a]pyridines from acetophenone, [Bmim]Br3 and 2-aminopyridine under solvent-free conditions. This process yields the corresponding 2-phenylimidazo[1,2-a]pyridines in excellent yields ranging from 72% to 89% .
Pharmacological Properties
Imidazo[1,2-a]pyridines, which include 6-Chloro-2-phenylimidazo[1,2-a]pyridine, have been shown to possess a broad range of useful pharmacological properties. These include anti-inflammatory, antiprotozoal, antiviral, antiulcer, antibacterial, antifungal, antiherpes, and treatment of hepatitis C and HIV .
Catecholase Catalyst
The compound, when combined with copper (II) salts, forms complexes that show excellent catalytic activities for the oxidation of catechol to o-quinone. The oxidation efficiency of these complexes depends on several factors, including the nature of the substituents on the ligands and the anions of the copper salts .
Biological Oxidation
The compound plays a role in the biological oxidation of phenols to quinones, a process with diverse applications in many fields. This process is catalyzed by enzymes in biological systems .
Melanin Biosynthesis
The compound is involved in melanin biosynthesis, a crucial process in all organisms. Melanin is responsible for the color of the skin, hair, and eyes .
Defense Reactions in Arthropods
The compound plays a role in defense reactions in arthropods. The oxidation of phenols to quinones, a process in which this compound is involved, is a part of these defense reactions .
Mécanisme D'action
Target of Action
6-Chloro-2-phenylimidazo[1,2-a]pyridine is a pyridine derivative .
Mode of Action
Imidazo[1,2-a]pyridines are known to undergo direct functionalization, which is considered one of the most efficient strategies for the construction of imidazo[1,2-a]pyridine derivatives . This functionalization can occur through various mechanisms, including transition metal catalysis, metal-free oxidation, and photocatalysis strategies .
Biochemical Pathways
It is known that imidazo[1,2-a]pyridines can affect a variety of biological pathways due to their diverse bioactivity .
Result of Action
It is known that imidazo[1,2-a]pyridines can exhibit a wide range of bioactivities, suggesting that they may have diverse molecular and cellular effects .
Action Environment
It is known that the synthesis of imidazo[1,2-a]pyridines can be influenced by various factors, including the use of solvents and catalysts, as well as the application of microwave irradiation .
Safety and Hazards
Orientations Futures
While specific future directions for 6-Chloro-2-phenylimidazo[1,2-a]pyridine are not mentioned in the search results, imidazo[1,2-a]pyridines have attracted significant interest due to their promising and diverse bioactivity, which includes antiviral, antiulcer, antibacterial, anticancer, antifungal, and antituberculosis properties . This suggests potential future research directions in these areas.
Propriétés
IUPAC Name |
6-chloro-2-phenylimidazo[1,2-a]pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClN2/c14-11-6-7-13-15-12(9-16(13)8-11)10-4-2-1-3-5-10/h1-9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROYBUECMVNTZLP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN3C=C(C=CC3=N2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70351293 | |
| Record name | 6-chloro-2-phenylimidazo[1,2-a]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70351293 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
1.4 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49666207 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
6-Chloro-2-phenylimidazo[1,2-a]pyridine | |
CAS RN |
168837-18-1 | |
| Record name | 6-chloro-2-phenylimidazo[1,2-a]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70351293 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[(2-Chloro-5-nitrophenyl)sulfonyl]-1H-pyrrole](/img/structure/B62795.png)
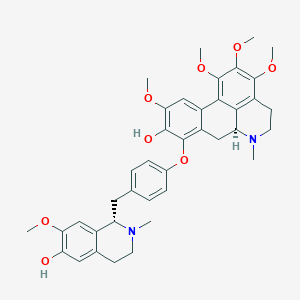
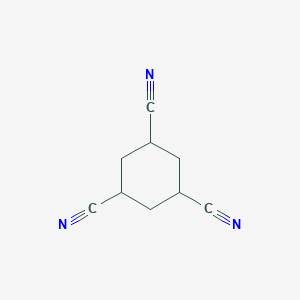
![4-Chloropyrido[3,4-d]pyridazine](/img/structure/B62802.png)
![3H-Cyclopent[c]isoxazole,3a,4,5,6-tetrahydro-6-(1-methylethyl)-,cis-(9CI)](/img/structure/B62804.png)
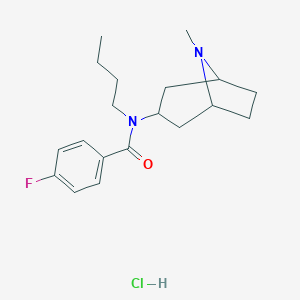
![[2-Ethoxy-3-(octadecanoylamino)propyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B62809.png)


